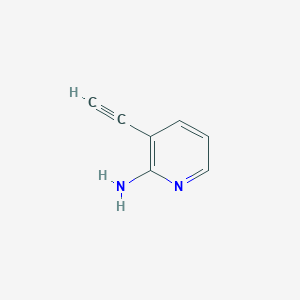

3-Ethynylpyridin-2-amine

Description

Overview of Pyridine-Based Compounds in Chemical Sciences

Pyridine (B92270) is a foundational heterocyclic organic compound featuring a six-membered ring with five carbon atoms and one nitrogen atom. postapplescientific.com This nitrogen atom imparts unique properties, allowing the pyridine ring to act as a base or a nucleophile. postapplescientific.com Pyridine and its derivatives are ubiquitous in the chemical sciences, finding application in numerous domains.

In medicinal chemistry, the pyridine scaffold is a "privileged nucleus," appearing in a vast array of pharmaceuticals and natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. dovepress.commdpi.com Its presence can significantly influence the pharmacological profiles of bioactive molecules. dovepress.com Medicinal chemists often incorporate the pyridine ring to improve the water solubility of drug candidates due to its basicity. mdpi.com

Beyond pharmaceuticals, pyridine compounds are crucial in materials science for creating polymers, dyes, and nanoparticles. numberanalytics.com They often serve as ligands in coordination chemistry, forming stable complexes with a wide range of metals, which is vital for catalysis and the development of advanced materials. mdpi.comnumberanalytics.com Pyridine's stability and high boiling point also make it an excellent solvent for various chemical reactions, particularly those involving water-sensitive reagents. postapplescientific.com

Significance of Ethynyl (B1212043) and Amine Functionalities in Organic Synthesis

The chemical character of 3-Ethynylpyridin-2-amine is largely defined by its two functional groups: the ethynyl group (a carbon-carbon triple bond) and the amine group (a nitrogen atom bonded to hydrogen atoms). In organic synthesis, the presence of multiple functional groups requires careful strategic planning to avoid unwanted side reactions. libretexts.org

Amine Group: The amine group is one of the most important functional groups in organic chemistry, prevalent in pharmaceuticals and biological molecules. acs.org Its basicity and nucleophilicity are key to its reactivity. In complex syntheses, the amine group often needs to be "protected" to prevent it from reacting while other parts of the molecule are being modified. wikipedia.org Common protecting groups for amines include Carbobenzyloxy (Cbz), tert-Butyloxycarbonyl (BOC), and 9-Fluorenylmethyloxycarbonyl (FMOC), each removable under specific conditions. libretexts.org Modern synthetic methods, often catalyzed by transition metals, provide efficient ways to construct complex aliphatic amines from simpler starting materials. acs.org

Ethynyl Group: The ethynyl group, or acetylene (B1199291) functionality, is a versatile building block in synthesis. Its carbon-carbon triple bond is a region of high electron density, making it reactive in various transformations. nih.gov It is particularly well-known for its participation in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. rsc.orgnih.gov This reaction is a powerful tool for constructing complex molecular architectures. The ethynyl group can also undergo cycloaddition reactions to form various heterocyclic rings and can be used to synthesize conjugated polymers with interesting electronic and photoluminescent properties. nih.govresearchgate.net

Current Research Landscape of this compound

Research involving this compound and its close analogs primarily leverages the reactivity of its functional groups for the synthesis of more complex heterocyclic systems and functional materials.

A key synthetic application is the use of 3-alkynyl-2-aminopyridines as precursors for 7-azaindoles. In a documented procedure, 2-amino-3-halopyridines are reacted with terminal acetylenes via a Sonogashira coupling reaction, catalyzed by palladium and copper complexes, to yield the corresponding this compound derivative. rsc.org These intermediates are then treated with acid, such as a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA), to induce cyclization and form the 7-azaindole (B17877) core, a scaffold found in many biologically active compounds. rsc.org

The general synthetic strategy for these compounds is outlined below:

Step 1: Halogenation: A 2-aminopyridine (B139424) is halogenated at the 3- and/or 5-positions using reagents like N-bromosuccinimide (NBS) or iodine with potassium iodate (B108269). rsc.org

Step 2: Sonogashira Coupling: The resulting 2-amino-3-halopyridine is coupled with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) (Et₃N). rsc.orgnih.gov

Step 3: Further Transformation: The resulting this compound can then be used in subsequent reactions, such as the acid-catalyzed cyclization to azaindoles. rsc.org

While direct studies on this compound are specific, research on related structures highlights the utility of the 2-aminopyridine core. For instance, various 2-amino-4-substituted pyridine derivatives containing an ethynyl linker have been synthesized and investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating neurological disorders. nih.gov These studies underscore the importance of the ethynyl and amine functionalities in tuning the biological activity and physicochemical properties of the molecules. nih.gov

The table below summarizes the key properties of the parent compound, this compound.

| Property | Value |

| CAS Number | 67346-74-1 bldpharm.com |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol bldpharm.com |

| IUPAC Name | This compound |

| SMILES | C#Cc1cccc(n1)N |

| InChI Key | Not readily available in searched sources |

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-4-3-5-9-7(6)8/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEVAYRCQIJNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497524 | |

| Record name | 3-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-74-1 | |

| Record name | 3-Ethynyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynylpyridin 2 Amine and Its Analogs

Precursor Synthesis and Halogenation Strategies

The foundational step in synthesizing 3-Ethynylpyridin-2-amine involves the preparation of halogenated 2-aminopyridines. These halogenated intermediates serve as the essential backbone onto which the ethynyl (B1212043) functional group is subsequently attached. The choice of halogen and its position on the pyridine (B92270) ring is critical for the regioselectivity of the final product.

Synthesis of Halogenated 2-Aminopyridines

The synthesis of key halogenated precursors, such as 2-amino-3-bromopyridine (B76627) and 2-amino-3-iodo-5-bromopyridine, typically starts from the readily available 2-aminopyridine (B139424).

2-amino-3-bromopyridine: This intermediate can be synthesized by the direct bromination of 2-aminopyridine. orgsyn.org One common method involves using liquid bromine in acetic acid. orgsyn.orgpatsnap.comgoogle.com This reaction, however, can sometimes lead to the formation of di-substituted byproducts like 2-amino-3,5-dibromopyridine (B40352), which may require subsequent purification steps. orgsyn.orgheteroletters.org

2-amino-3-iodo-5-bromopyridine: The synthesis of this di-halogenated analog is a two-step process. ijssst.inforesearchgate.netrsc.org First, 2-aminopyridine undergoes bromination, typically with N-Bromosuccinimide (NBS), to yield 2-amino-5-bromopyridine (B118841). ijssst.inforesearchgate.netrsc.org This is followed by a regioselective iodination at the 3-position. This iodination is often achieved using a combination of an iodide source, such as potassium iodide (KI) or iodine (I₂), and an oxidizing agent like potassium iodate (B108269) (KIO₃) or iodic acid in an acidic medium. ijssst.inforsc.orggoogle.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) in Acetone | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 2-Amino-3-iodo-5-bromopyridine | 73.7% | ijssst.info |

| 2-Amino-5-bromopyridine | Iodic acid, I₂, H₂SO₄, Acetic Acid | 2-Amino-3-iodo-5-bromopyridine | 90% | rsc.org |

Regioselective Halogenation Approaches

Achieving high regioselectivity during the halogenation of the 2-aminopyridine ring is paramount for ensuring the correct positioning of the halide, which directs the subsequent ethynylation step.

Bromination: The bromination of 2-aminopyridine can be directed to different positions based on the reagents and conditions used. While elemental bromine in acetic acid can produce 2-amino-3-bromopyridine, it may also yield the 2-amino-5-bromo isomer or di-brominated products. orgsyn.orgheteroletters.org A more selective method for obtaining 2-amino-5-bromopyridine involves the use of N-Bromosuccinimide (NBS), which has been reported to provide yields as high as 95%. ijssst.inforesearchgate.net The formation of 2-amino-3,5-dibromopyridine is a known side reaction in these processes. ijssst.inforesearchgate.net

Iodination: The introduction of iodine at the C-3 position of a 2-amino-5-bromopyridine intermediate is a key regioselective step. This is typically accomplished through electrophilic iodination under acidic conditions. ijssst.inforesearchgate.netgoogle.com A common and effective reagent system is the combination of potassium iodate (KIO₃) and potassium iodide (KI) in sulfuric acid, which generates the iodinating species in situ. ijssst.infogoogle.com Another reported method utilizes a mixture of iodine, iodic acid, sulfuric acid, and acetic acid to achieve the desired 3-iodo product. rsc.org The amino group at the C-2 position helps activate the pyridine ring for electrophilic substitution, directing the incoming iodine to the C-3 and C-5 positions. With the C-5 position already blocked by a bromine atom, the iodination occurs selectively at the C-3 position.

Ethynylation Reactions via Cross-Coupling Methodologies

With the halogenated 2-aminopyridine precursors in hand, the final and critical step is the introduction of the ethynyl group at the C-3 position. This is overwhelmingly achieved through palladium-catalyzed cross-coupling reactions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the most effective and widely used method for synthesizing 2-amino-3-alkynyl pyridines from their corresponding 3-halogenated precursors. scirp.orgsemanticscholar.org The reaction involves the coupling of a terminal alkyne with the halogenated pyridine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgmdpi.comorganic-chemistry.org

This methodology has been successfully applied to synthesize a series of 2-amino-3-alkynyl pyridine derivatives, demonstrating its significance in accessing compounds like this compound. scirp.org A regioselective Sonogashira coupling can also be performed on di-halogenated substrates, such as 5-bromo-3-iodo-2-aminopyridine, where the more reactive C-I bond will preferentially couple with the alkyne. nih.gov

Palladium and Copper Co-catalyzed Systems

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. wikipedia.orgresearchgate.net This bimetallic system allows the reaction to proceed under mild conditions with high yields. wikipedia.org

The catalytic cycle involves two interconnected parts:

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 2-amino-3-bromopyridine).

The Copper Cycle: The copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This species is more nucleophilic than the terminal alkyne itself.

The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is the reductive elimination from the palladium center, which yields the final coupled product (this compound) and regenerates the active Pd(0) catalyst. wikipedia.org The use of a copper co-catalyst is beneficial as it generally increases the reaction rate and allows for milder reaction conditions compared to copper-free systems. researchgate.net

Influence of Ligands and Solvents on Reaction Efficiency

The efficiency, rate, and substrate scope of the Sonogashira reaction are significantly influenced by the choice of ligands for the palladium catalyst and the solvent system.

Ligands: Phosphine-based ligands are most commonly used to stabilize and activate the palladium catalyst. wikipedia.org Triphenylphosphine (PPh₃) is a widely employed and effective ligand for these transformations. scirp.org Research has shown that the electronic properties and steric bulk of the phosphine (B1218219) ligand can impact reaction efficiency. libretexts.org Electron-rich and sterically bulky ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org While traditional phosphines are common, other ligand types, such as N-heterocyclic carbenes (NHCs), have also been explored as alternatives. wikipedia.orgmdpi.com

Solvents and Bases: The choice of solvent and base is also critical. Amine bases, most notably triethylamine (B128534) (Et₃N), are frequently used. They not only neutralize the hydrogen halide formed during the reaction but also facilitate the formation of the copper acetylide. scirp.org Common solvents for the Sonogashira reaction include polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). scirp.orgmdpi.comsoton.ac.uk The optimal reaction conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes were identified as using Pd(CF₃COO)₂, PPh₃ as the ligand, CuI as the co-catalyst, and Et₃N as the base in a DMF solvent at 100°C. scirp.org

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100°C | up to 96% | scirp.org |

| Pd(PPh₃)₄ | - | CuI | Et₃N | THF | Room Temp. | - | soton.ac.uk |

Minimizing Side Products (e.g., homocoupling, dehalogenation)

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of this compound, typically involving the coupling of a 3-halopyridin-2-amine with a terminal alkyne. However, this method is often plagued by the formation of side products, primarily through homocoupling of the alkyne (also known as Glaser coupling) and dehalogenation of the pyridine starting material. ntu.edu.tw

Homocoupling: This undesired dimerization of the terminal alkyne is often promoted by the presence of oxygen and the copper(I) co-catalyst. ntu.edu.twwikipedia.org Several strategies have been developed to mitigate this issue:

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a standard precaution to minimize oxygen, which can facilitate the oxidative coupling of the copper acetylide intermediate. wikipedia.org

Reducing Atmosphere: A more advanced approach involves performing the reaction under a diluted hydrogen gas atmosphere (mixed with nitrogen or argon). This technique has been shown to reduce the formation of homocoupling byproducts to as little as 2%, significantly increasing the yield of the desired cross-coupled product. ntu.edu.tworganic-chemistry.org The reducing environment helps to prevent the reoxidation of the active Pd(0) catalyst, which can also contribute to side reactions. organic-chemistry.org

Copper-Free Conditions: The development of copper-free Sonogashira protocols provides a direct way to circumvent the primary pathway for Glaser-Hay homocoupling. wikipedia.org While copper(I) increases the reaction rate, its omission can be beneficial, especially when dealing with substrates that can coordinate with copper, thereby avoiding the formation of these dimeric impurities. wikipedia.orglibretexts.org

| Side Product | Common Cause | Mitigation Strategy | Reference(s) |

| Alkyne Homocoupling | Oxygen-promoted dimerization of copper acetylide intermediate | Conducting the reaction under an inert or reducing (H₂) atmosphere; Employing copper-free reaction conditions. | wikipedia.org, organic-chemistry.org, ntu.edu.tw |

| Dehalogenation | Hydrodehalogenation of the pyridine starting material | Optimization of base, solvent, and catalyst system. | N/A |

Alternative Alkynylation Strategies (e.g., utilizing trimethylsilylacetylene)

To overcome the challenges associated with the direct use of acetylene (B1199291) gas and to prevent side reactions like homocoupling, protected forms of acetylene are frequently employed. Trimethylsilylacetylene (TMSA) is a widely used and effective reagent for this purpose. wikipedia.org

The strategy involves a two-step process:

Sonogashira Coupling: The 3-halopyridin-2-amine is first coupled with trimethylsilylacetylene. The bulky trimethylsilyl (B98337) (TMS) group acts as a protecting group on one end of the alkyne, effectively preventing it from participating in homocoupling reactions. wikipedia.orgresearchgate.net This step yields the intermediate, 3-((trimethylsilyl)ethynyl)pyridin-2-amine.

Deprotection: The TMS group is subsequently removed to reveal the terminal alkyne. This cleavage is typically achieved under mild conditions, for instance, by using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate or potassium tert-butoxide. wikipedia.orgnih.gov

This method offers greater control over the reaction, often leading to cleaner reaction profiles and higher yields of the desired this compound. An alternative, less expensive protected alkyne is 2-methylbut-3-yn-2-ol, which can also be used in the coupling reaction, followed by deprotection with a base to yield the terminal alkyne. wikipedia.org

| Alkynylation Reagent | Reaction Steps | Key Advantages | Reference(s) |

| Trimethylsilylacetylene (TMSA) | 1. Sonogashira coupling with 3-halopyridin-2-amine. 2. Deprotection of the TMS group (e.g., with TBAF or K₂CO₃). | Prevents homocoupling side reactions; allows for controlled introduction of the ethynyl group. | wikipedia.org, researchgate.net, nih.gov |

| 2-Methylbut-3-yn-2-ol | 1. Sonogashira coupling with 3-halopyridin-2-amine. 2. Deprotection with a base. | Less expensive alternative to TMSA. | wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry—such as the use of safer solvents, energy-efficient processes, and recyclable catalysts—are being applied to the synthesis of this compound and its analogs.

Solvent-Free or Aqueous Medium Syntheses

Moving away from traditional volatile organic solvents is a key goal of green chemistry. Research has demonstrated that Sonogashira couplings can be effectively performed in aqueous media. wikipedia.orgorganic-chemistry.org The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. researchgate.net Furthermore, catalyst-free, three-component reactions for the synthesis of substituted 2-aminopyridines have been successfully carried out in water, highlighting the potential for developing greener routes to these structures. researchgate.net In some cases, solvent-free, or neat, reaction conditions have also proven effective, particularly for liquid amines, which can serve as both reactant and solvent. nih.gov

Microwave-Assisted and Ultrasound-Mediated Syntheses

To enhance reaction rates and reduce energy consumption, alternative energy sources are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov Numerous procedures for the synthesis of pyridine-containing heterocycles, such as imidazo[1,2-a]pyridines from 2-aminopyridine, have been developed using microwave heating. mdpi.comrsc.orgresearchgate.net These methods often lead to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov

Ultrasound-Mediated Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to activate chemical reactions. This technique, known as sonochemistry, can promote faster and more efficient transformations. mdpi.com Ultrasound-assisted methods have been successfully employed for the synthesis of various nitrogen-containing heterocycles in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), often at room temperature. nih.govnih.gov

Catalyst Recycling and Sustainable Practices

The palladium catalysts used in Sonogashira reactions are often expensive and can pose environmental concerns. Developing systems where the catalyst can be easily recovered and reused is a significant aspect of sustainable synthesis. One promising approach is the use of nanocatalysts. For example, a superparamagnetic nanocatalyst composed of iron oxide functionalized with a mercaptopyrimidine ligand has been used for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. The key advantage of this system is that the catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. This approach not only reduces costs but also minimizes the leaching of heavy metals into the final product and the environment.

Reactivity and Organic Transformations of 3 Ethynylpyridin 2 Amine

Reactions Involving the Ethynyl (B1212043) Group

The ethynyl group of 3-ethynylpyridin-2-amine is a key site for various organic transformations, allowing for the construction of more complex molecular architectures. These reactions include cycloadditions, hydrations, and hydroaminations.

Cycloaddition Reactions

Cycloaddition reactions are a powerful tool for the synthesis of cyclic compounds. The ethynyl group of this compound readily participates in several types of cycloadditions.

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and versatile reaction for the formation of 1,2,3-triazoles. organic-chemistry.org This reaction can be catalyzed by either copper or ruthenium, leading to different regioisomers of the triazole product. organic-chemistry.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used method that selectively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction is known for its high yields, broad substrate scope, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orgnih.gov The Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent, dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition. organic-chemistry.orgmdpi.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). acs.org

Table 1: Overview of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazoles |

| Key Advantages | High yields, wide functional group tolerance, mild reaction conditions |

| Mechanism | Involves the formation of a copper acetylide intermediate |

In contrast to the copper-catalyzed reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This complementary regioselectivity makes RuAAC a valuable tool for accessing a different class of triazole isomers. acs.org Ruthenium(II) complexes, such as [Cp*RuCl], are effective catalysts for this transformation. organic-chemistry.orgnih.gov The proposed mechanism involves an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.orgnih.gov The reaction is compatible with a broad range of terminal and even internal alkynes. organic-chemistry.orgnih.gov

Table 2: Overview of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Feature | Description |

|---|---|

| Catalyst | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |

| Product | 1,5-disubstituted 1,2,3-triazoles |

| Key Advantages | Complements CuAAC by providing the opposite regioisomer, tolerates internal alkynes |

| Mechanism | Proceeds through a ruthenacycle intermediate |

The ethynyl group of this compound can also undergo [3+2] annulation reactions with pyridinium (B92312) ylides to form indolizine (B1195054) derivatives. rsc.org This type of reaction is a powerful method for constructing this important heterocyclic scaffold. rsc.orgnih.gov The reaction typically involves the generation of a pyridinium ylide in situ from a pyridinium salt and a base. rsc.org This ylide then acts as a 1,3-dipole and reacts with the alkyne (the dipolarophile) in a cycloaddition manner. rsc.orgnih.gov The reaction can be promoted by various catalysts, including copper salts, which can also facilitate subsequent oxidative aromatization to the final indolizine product. rsc.orgresearchgate.net

Azide-Alkyne Cycloaddition (Click Chemistry)

Hydration and Hydroamination Reactions

The carbon-carbon triple bond of the ethynyl group is also susceptible to addition reactions such as hydration and hydroamination.

Hydration involves the addition of water across the triple bond to form a ketone. This reaction is typically catalyzed by mercury salts, but greener, gold-catalyzed methods have also been developed.

Hydroamination is the addition of an N-H bond of an amine across the alkyne. wikipedia.org This reaction can be catalyzed by a variety of metals, including copper, gold, and lanthanides, and provides a direct route to enamines or imines, which can be further reduced to amines. mdpi.comlibretexts.orgbeilstein-journals.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. libretexts.org For instance, the copper-nanoparticle-catalyzed hydroamination of terminal alkynes with amines generally affords the Markovnikov addition product (an imine). mdpi.com In some cases, such as the reaction of aniline (B41778) with 2-ethynylpyridine, the anti-Markovnikov imine can be the major product. mdpi.com

Reactions Involving the Amine Group

The primary amine at the C2 position is a potent nucleophile and a site for various derivatization strategies. Its reactivity is central to modifying the compound's properties and conjugating it to other molecular entities.

The amine group of this compound readily acts as a nucleophile. While direct substitution on the nitrogen is less common than its participation in substitution reactions, its nucleophilic character is key to many bond-forming processes. For example, the amine can attack activated carbonyl compounds or participate in cyclization reactions where it attacks an electrophilic center. d-nb.info In the synthesis of 7-azaindoles, the amino group is proposed to attack an activated triple bond system under acidic conditions. d-nb.info This intramolecular nucleophilic attack demonstrates the amine's capacity to drive ring-forming reactions, a critical transformation in heterocyclic chemistry. d-nb.info

The primary amine is an ideal site for derivatization to introduce new functional groups or link the molecule to larger systems.

One of the most fundamental transformations of the 2-amino group is its reaction with acylating agents to form amides. For instance, a derivative of this compound can be reacted with an acyl chloride, such as 2,2-dimethylpropionyl chloride, in the presence of a base like triethylamine (B128534) to yield the corresponding pivalamide (B147659). This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The amine also condenses with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction, often facilitated by acid catalysis, is a key step in reductive amination processes. d-nb.infowikipedia.org The formation of an imine intermediate is crucial for subsequent reduction to a secondary amine. d-nb.info

| Reaction | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Amide Formation | 2,2-Dimethylpropionyl chloride | Triethylamine, Anhydrous THF or DCM | N-(3-ethynylpyridin-2-yl)pivalamide | |

| Schiff Base (Imine) Formation | Aldehyde or Ketone | Acid catalysis (often), removal of water | N-(pyridin-2-yl)imine | d-nb.infowikipedia.org |

The reactivity of this compound allows for its incorporation into larger, biologically active molecules. In a notable example, it was used as a key building block in the synthesis of a derivative of FPFT-2216, a "molecular glue" compound designed to mediate protein-protein interactions. Specifically, this compound was used in a ruthenium-catalyzed cycloaddition with an azide-functionalized piperidine-2,6-dione to create a compound aimed at degrading proteins like PDE6D and CK1α. This application showcases how the compound can be conjugated to a targeting moiety (the piperidine-2,6-dione, a known E3 ligase binder) to create a molecule with a specific biological function.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting primary amines into secondary or tertiary amines. masterorganicchemistry.comlibretexts.org The process involves two main steps: the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. wikipedia.orglibretexts.org

For this compound, this process would involve its reaction with an aldehyde or ketone to form an N-substituted imine, which is then reduced in situ. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com While some aminopyridine systems can be resistant to standard reductive amination conditions, the use of stronger Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can facilitate imine formation and subsequent reduction even for deactivated or challenging substrates. nih.gov This robust methodology allows for the installation of a wide array of alkyl groups onto the amine nitrogen of this compound. masterorganicchemistry.com

Derivatization Strategies for Amine Functionality

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a key site for reactivity, participating in coordination with metals and undergoing reactions to form charged pyridinium species.

The pyridine nitrogen, along with the adjacent amino group, provides a bidentate chelation site for transition metals. researchgate.net This coordination ability is a well-established characteristic of 2-aminopyridine (B139424) derivatives. researchgate.netvot.pl The formation of stable complexes with various transition metals is a notable feature. wikipedia.orgacs.org For instance, ruthenium(II) complexes with ligands derived from substituted 2-aminopyridines have been synthesized and characterized. researchgate.net These complexes often exhibit interesting electrochemical and photophysical properties, such as room-temperature luminescence. researchgate.net The coordination can lead to the formation of octahedral or square planar geometries depending on the metal center and other ligands present. wikipedia.orglibretexts.org The steric and electronic properties of the ligands, including those derived from this compound, play a crucial role in determining the structure and reactivity of the resulting metal complexes. vot.pl

Table 1: Examples of Transition Metal Coordination with Pyridine Derivatives

| Metal Center | Ligand Type | Resulting Complex Geometry | Reference |

| Ruthenium(II) | Polypyridine | Octahedral | researchgate.net |

| Platinum(II) | Mixed (e.g., with 2-ethynylpyrimidine) | Square Planar | mdpi.com |

| Gold(I) | Mixed (e.g., with 2-ethynylpyrimidine) | Linear | mdpi.com |

| Titanium(IV) | Aminopyridinato | Octahedral | vot.pl |

| Zirconium(IV) | Aminopyridinato | Octahedral | vot.pl |

The pyridine nitrogen of this compound can be alkylated to form N-alkylpyridinium salts, also known as quaternary salts or quaternization. google.comgoogle.com This transformation enhances the reactivity of the pyridine ring, particularly for nucleophilic substitution reactions at the 2- and 4-positions. google.comgoogle.com Various alkylating agents can be employed for this purpose. The formation of these pyridinium salts is a key strategy to activate the pyridine ring for subsequent chemical modifications. acs.orgchemrxiv.org For example, N-(1-alkoxyvinyl) 2-halopyridinium triflates have been developed as reagents for the synthesis of 2-aminopyridine derivatives through mild SNAr substitutions. acs.org While specific examples detailing the N-alkylation of this compound are not prevalent in the reviewed literature, the general reactivity of 2-aminopyridines suggests its susceptibility to such reactions. researchgate.netunica.it The resulting quaternized salts can serve as intermediates in the synthesis of more complex molecules. chemrxiv.org

Cascade and Multicomponent Reactions Incorporating this compound

This compound is a valuable substrate for cascade and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. google.com These reactions often leverage the dual reactivity of the amino and ethynyl groups.

A significant application of this compound and its derivatives is in the synthesis of 7-azaindoles, a privileged scaffold in medicinal chemistry. rsc.orgrsc.orgkyoto-u.ac.jp The typical strategy involves an initial Sonogashira coupling to form a 3-alkynyl-2-aminopyridine intermediate, which then undergoes cyclization to form the 7-azaindole (B17877) ring system. rsc.orgrsc.orgwits.ac.za

Several methods have been developed for the crucial cyclization step. These include:

Base-mediated cyclization: Bases such as potassium t-butoxide or cesium t-butoxide can promote the intramolecular ring closure. rsc.org

Acid-catalyzed cyclization: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to effectively catalyze the cyclization to form 2- and 5-substituted 7-azaindoles. rsc.orgrsc.org

Metal-catalyzed cyclization: Transition metals like copper, indium, and gold have been used to facilitate the formation of the azaindole ring. rsc.orgbeilstein-journals.org

Domino reactions: Copper-catalyzed domino three-component coupling and cyclization reactions of N-substituted 3-ethynyl-4-aminopyridine with aldehydes and secondary amines have been developed to produce aminomethylated azaindoles. kyoto-u.ac.jp

Table 2: Conditions for Cyclization of 3-Alkynyl-2-aminopyridines to 7-Azaindoles

| Catalyst/Reagent | Reaction Type | Reference |

| Trifluoroacetic acid (TFA) / Trifluoroacetic anhydride (TFAA) | Acid-catalyzed | rsc.orgrsc.org |

| Potassium t-butoxide | Base-mediated | rsc.org |

| Copper, Gold, or Indium salts | Metal-catalyzed | rsc.org |

| Palladium catalyst (Cacchi reaction) | Tandem Sonogashira/Cyclization | rsc.org |

| Copper(I) bromide | Domino multicomponent | kyoto-u.ac.jp |

Beyond the synthesis of 7-azaindoles, 2-aminopyridine derivatives, including by extension this compound, are substrates for various other tandem and multicomponent reactions. rsc.orgnuph.edu.ua These reactions offer efficient pathways to structurally diverse heterocyclic compounds. beilstein-journals.orgscispace.commdpi.comresearchgate.net For example, one-pot, three-component tandem reactions of 2-aminopyridines, acetophenones, and arylaldehydes can yield 3-aroylimidazo[1,2-a]pyridines. rsc.org While direct examples utilizing this compound in these specific tandem reactions are not explicitly detailed, its structural motifs are amenable to such transformations. The combination of the nucleophilic amino group and the reactive ethynyl group makes it a prime candidate for the development of novel tandem processes leading to polycyclic structures. google.comrsc.org

Advanced Applications in Materials Science and Medicinal Chemistry

Application as a Building Block in Complex Molecular Architectures

The presence of multiple reactive sites in 3-Ethynylpyridin-2-amine allows for its use in various chemical transformations, making it a key starting material for constructing intricate molecular frameworks.

Synthesis of Pharmaceuticals and Agrochemicals

The structural motif of this compound is a key component in the synthesis of various heterocyclic compounds with potential biological activity. wits.ac.za Its ability to undergo reactions like Sonogashira coupling enables the introduction of diverse substituents, leading to the creation of libraries of compounds for screening in drug discovery and agrochemical development. wits.ac.za For instance, it serves as a precursor for synthesizing α-carbolines and 7-azaindoles, which are classes of compounds known for their presence in biologically active natural products. wits.ac.za The synthesis of these scaffolds often involves palladium-catalyzed cross-coupling reactions, highlighting the utility of the ethynyl (B1212043) group. wits.ac.za

Development of Organic Electronic Materials and Polymers

While direct applications of this compound in mainstream organic electronic materials are still an emerging area of research, its structural analogues and derivatives are being explored. The combination of a conjugated pyridine (B92270) system with a polymerizable ethynyl group suggests its potential as a monomer for creating conductive polymers. The nitrogen atom in the pyridine ring can be used to tune the electronic properties of the resulting materials. Related pyridine derivatives are utilized in the production of specialty chemicals and materials, indicating a potential pathway for the application of this compound in developing novel materials with specific industrial functions.

Scaffold for Developing Biologically Active Molecules

The 2-aminopyridine (B139424) scaffold, of which this compound is a derivative, is a well-established pharmacophore in medicinal chemistry. The addition of the ethynyl group provides a vector for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Design and Synthesis of Enzyme Inhibitors (e.g., carbonic anhydrase inhibitors)

Nitrogen-containing heterocyclic compounds, including derivatives of quinoline (B57606) and quinazoline (B50416) which share structural similarities with fused systems derived from this compound, are crucial in the research of enzyme inhibitors. cymitquimica.com The 2-aminopyridine moiety is a known zinc-binding group, which is a key feature for inhibitors of zinc-containing enzymes like carbonic anhydrases. The ethynyl group can be functionalized to interact with other regions of the enzyme's active site, potentially leading to potent and selective inhibitors.

Exploration in Anti-Cancer and Anti-Microbial Agents

Derivatives of this compound have shown promise in the development of anti-cancer and anti-microbial agents. For example, synthesized α-carbolines and 7-azaindoles from this precursor have been found to be effective against malaria and African sleeping sickness, suggesting their potential as lead compounds for further research. wits.ac.za Quinazolines and quinolines, which can be conceptually related to elaborated structures from this compound, are recognized for their role in synthesizing drugs with anti-cancer and anti-microbial activities. cymitquimica.com

| Derivative Class | Biological Activity | Potential Application |

| α-Carbolines | Anti-malarial | Infectious Diseases |

| 7-Azaindoles | Anti-trypanosomal | Neglected Tropical Diseases |

| Pyridine-based compounds | Antitumor activity | Oncology |

Applications in Kinase Inhibitor Development

The 2-aminopyridine structure is a key pharmacophore in a multitude of kinase inhibitors. This compound serves as a valuable starting material for creating more complex molecules targeting this enzyme class. For instance, it is used in the synthesis of RIPK2 inhibitors for treating autoimmune diseases and inflammatory disorders. google.com Furthermore, brominated derivatives of this compound are implicated in the design of LRRK2 inhibitors. molaid.com The ethynyl group allows for the extension of the molecule to access different pockets within the kinase ATP-binding site, a common strategy in modern kinase inhibitor design.

| Target Kinase | Therapeutic Area | Role of this compound Derivative |

| RIPK2 | Autoimmune Diseases, Inflammatory Disorders | Precursor for inhibitor synthesis google.com |

| LRRK2 | Not specified | Building block for inhibitor design molaid.com |

| Phosphatidylinositol 3-kinase | Not specified | Precursor for inhibitor synthesis wits.ac.za |

Computational and Spectroscopic Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of molecules like 3-Ethynylpyridin-2-amine. These computational methods allow for the detailed analysis of electronic structure, reaction pathways, and molecular dynamics, providing insights that complement experimental findings. tandfonline.comnih.gov DFT methods, such as the B3LYP functional with a 6-31G(d) or higher basis set, are commonly employed to optimize molecular geometries and predict electronic properties. physchemres.orgias.ac.in

Table 1: Representative Parameters in Quantum Chemical Calculations for Pyridine (B92270) Derivatives

| Parameter | Description | Typical Method/Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT (e.g., B3LYP/6-311+G(d,p)) | ias.ac.in |

| Vibrational Frequencies | Prediction of IR and Raman active modes to compare with experimental spectra. | DFT (e.g., B3LYP/6-31G(d)) | physchemres.org |

| Electronic Properties | Calculation of HOMO-LUMO energies, electrostatic potential, and orbital distributions. | DFT, TD-DFT | scispace.com |

| Transition States | Locating the highest energy point along a reaction coordinate to understand reaction mechanisms and barriers. | QST2/QST3, Berny optimization | nsf.gov |

The electronic character of this compound is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. physchemres.orgwuxibiology.com

In substituted pyridines, the nature and position of substituent groups significantly influence the HOMO and LUMO energy levels. ias.ac.in For this compound, the electron-donating amine group raises the energy of the HOMO, while the electron-withdrawing ethynyl (B1212043) group can lower the energy of the LUMO. This interplay governs the molecule's reactivity in various chemical transformations. Computational analysis using DFT can precisely quantify these energies and map the orbital distributions, identifying the likely sites for nucleophilic or electrophilic attack.

Table 2: Conceptual Interpretation of Frontier Molecular Orbitals (HOMO/LUMO)

| Orbital | Energy Level | Implication for Reactivity | Reference |

|---|---|---|---|

| HOMO | High Energy | More readily donates electrons; stronger nucleophile. | wuxibiology.com |

| HOMO | Low Energy | Less readily donates electrons; weaker nucleophile. | wuxibiology.com |

| LUMO | High Energy | Less readily accepts electrons; weaker electrophile. | wuxibiology.com |

| LUMO | Low Energy | More readily accepts electrons; stronger electrophile. | wuxibiology.com |

| HOMO-LUMO Gap | Small | More easily excitable, generally more reactive. | physchemres.org |

| HOMO-LUMO Gap | Large | Less easily excitable, generally more stable. | wuxibiology.com |

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition state structures. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For example, this compound is a key substrate for Sonogashira cross-coupling reactions, which form C-C bonds between the terminal alkyne and aryl or vinyl halides. researchgate.net DFT calculations can model the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps, helping to optimize reaction conditions. researchgate.net Similarly, in acid-catalyzed cyclization reactions to form azaindoles, computational analysis can confirm the proposed mechanism by calculating the energies of intermediates and transition states, validating the regiochemical outcome. nsf.govrsc.org The calculations can show why one reaction pathway is favored over another, for instance, by demonstrating a lower-energy transition state. nsf.govlibretexts.org

While this compound is a relatively rigid molecule, conformational flexibility exists, primarily concerning the rotation around the single bond connecting the ethynyl group to the pyridine ring and the orientation of the amine group. Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time. nih.gov High-temperature MD simulations, for instance, can help overcome energy barriers to reveal a wider range of possible conformations. nih.gov

These simulations provide insights into the molecule's dynamic behavior, including intramolecular interactions such as potential hydrogen bonding between the amine protons and the ethynyl π-system or the pyridine nitrogen. Advanced analysis techniques can then be used to identify stable conformational states and the rates of exchange between them, offering a more complete picture of the molecule's behavior in different environments. elifesciences.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide direct experimental evidence of a molecule's structure and bonding. For this compound, NMR, IR, and Raman spectroscopy are essential for structural confirmation and for probing its electronic and vibrational properties.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity of atoms in this compound can be unambiguously established. researchgate.net

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the amine group (NH₂), and the acetylenic proton (C≡C-H). The pyridine protons will appear as doublets or multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The amine protons often appear as a broad singlet, and the acetylenic proton will have a characteristic chemical shift in the δ 2.5-3.5 ppm range. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon environments. For this compound, this includes the five distinct carbons of the pyridine ring and the two carbons of the ethynyl group. The carbon atom attached to the nitrogen (C2) is expected to have a high chemical shift (δ ~157 ppm), while the acetylenic carbons will appear in the δ 80-100 ppm range. rsc.orgdocbrown.info

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-4 | ~7.4 - 7.5 | dd | ~7.5, 5.0 | rsc.org |

| H-5 | ~6.6 - 6.7 | dd | ~7.5, 1.5 | rsc.org |

| H-6 | ~8.0 - 8.1 | dd | ~5.0, 1.5 | rsc.org |

| NH₂ | ~5.0 | br s | - | rsc.org |

| C≡C-H | ~3.4 | s | - | rsc.org |

Note: Predictions are based on analogous structures reported in the literature.

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 | ~158 | rsc.org |

| C3 | ~107 | rsc.org |

| C4 | ~139 | rsc.org |

| C5 | ~113 | rsc.org |

| C6 | ~149 | rsc.org |

| C≡C-H | ~82 | rsc.org |

| C≡C-H | ~80 | rsc.org |

Note: Predictions are based on analogous structures reported in the literature.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. wikipedia.orgrsc.org Each functional group has characteristic vibrational frequencies, creating a unique "fingerprint" spectrum.

For this compound, key expected vibrations include:

N-H stretch: As a primary aromatic amine, it should exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com

C-H (alkyne) stretch: A sharp, strong band is expected around 3300 cm⁻¹, characteristic of the C-H bond of a terminal alkyne. libretexts.org

C≡C (alkyne) stretch: A weak to medium intensity band is expected around 2100-2140 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum due to the change in polarizability. wikipedia.org

C=C and C=N stretches: Vibrations from the pyridine ring will appear in the 1400-1650 cm⁻¹ region. up.ac.za

N-H bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N stretch: The aromatic C-N stretch typically appears as a strong band between 1250-1335 cm⁻¹. orgchemboulder.com

These techniques are not only useful for identification but can also provide information on intermolecular interactions, such as hydrogen bonding, which would cause shifts and broadening of the N-H and C≡C bands. up.ac.za

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Reference |

|---|---|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Medium | orgchemboulder.com |

| Alkyne (C-H) | Stretch | ~3300 | Strong, Sharp | Strong | libretexts.org |

| Alkyne (C≡C) | Stretch | 2100 - 2140 | Weak - Medium | Strong | wikipedia.org |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1650 | Medium - Strong | Medium - Strong | up.ac.za |

| Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium - Strong | Weak | orgchemboulder.com |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 | Strong | Medium | orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. msu.edu The process involves passing a beam of light through a sample and measuring the intensity of light reaching a detector. msu.edu The resulting spectrum plots absorbance against wavelength, providing information about the electronic transitions within the molecule. msu.edu For organic molecules, UV-Vis spectroscopy is particularly useful for studying conjugated systems.

The structure of this compound, featuring a pyridine ring (an aromatic system) substituted with an amino group (-NH₂) and a conjugated ethynyl group (-C≡CH), is expected to exhibit distinct absorption bands in the UV region. In arylamines, the non-bonding lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, which typically shifts the ring's absorption to longer wavelengths (a bathochromic shift). libretexts.org For example, the primary absorption band (π → π*) for benzene (B151609) is found at 256 nm, whereas for aniline (B41778), it is shifted to 280 nm. libretexts.org The additional conjugation provided by the ethynyl group at the 3-position of the pyridine ring in this compound would likely lead to a further shift to an even longer wavelength compared to 2-aminopyridine (B139424) alone.

While specific experimental UV-Vis absorption maxima (λmax) for this compound were not detailed in the surveyed literature, data from related compounds containing similar chromophores illustrate the spectral regions of interest. For instance, a gold(I) complex incorporating the structurally similar 2-ethynylpyrimidine (B1314018) ligand shows a maximum absorption at 275 nm when measured in dichloromethane. mdpi.com

Table 1: UV-Vis Absorption Data for a Related Compound This table presents data for a compound containing a similar ethynyl-heterocycle chromophore to illustrate typical absorption values.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Source |

| Triphenylphosphine-(2-ethynylpyrimidine)gold(I) | CH₂Cl₂ | 275 | 33,000 | mdpi.com |

Mass Spectrometry (MS, HRMS-ESI)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which typically generates protonated molecules [M+H]⁺. rsc.org

The molecular formula of this compound is C₇H₆N₂. achemblock.com This corresponds to a monoisotopic mass of approximately 118.05 Da. The compound adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. future4200.com In HRMS-ESI analysis, this compound is expected to be observed as its protonated molecular ion, [C₇H₇N₂]⁺, with a calculated m/z of approximately 119.06.

While specific HRMS data for the parent this compound was not found in the search results, the literature provides extensive examples for its derivatives, confirming the utility of HRMS-ESI for structural verification in this class of compounds. These studies show excellent agreement between the calculated and experimentally found masses for various substituted 3-ethynylpyridin-2-amines. rsc.org For example, a derivative synthesized using this compound showed a found [M+H]⁺ ion at m/z 273.1096, which was consistent with its calculated mass. nih.gov

Table 2: High-Resolution Mass Spectrometry (ESI⁺) Data for Derivatives of this compound This table showcases the application and precision of HRMS-ESI for compounds structurally related to this compound.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

| 3-[(4-Methoxyphenyl)ethynyl]pyridin-2-amine | C₁₄H₁₃N₂O | 225.1028 | 225.1032 | rsc.org |

| 3-[(2-Methoxyphenyl)ethynyl]pyridin-2-amine | C₁₄H₁₃N₂O | 225.1028 | 225.1035 | rsc.org |

| 5-Chloro-3-(phenylethynyl)pyridin-2-amine | C₁₃H₁₀N₂Cl | 229.0533 | 229.0536 | rsc.org |

| 3-(1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazol-4-yl)pyridin-2-amine | C₁₂H₁₃N₆O₂ | 273.11 | 273.1096 | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. smolecule.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing. smolecule.com The analysis of ethynylpyridine derivatives by X-ray diffraction has revealed key structural parameters, such as the planarity of the pyridine ring and the electronic influence of the conjugated ethynyl group. smolecule.com

A complete crystal structure determination for this compound was not available in the surveyed scientific literature. However, the feasibility of such an analysis is demonstrated by the numerous crystal structures that have been reported for its derivatives and metal complexes. mdpi.combeilstein-journals.org For example, the crystal structure of a platinum(II) complex containing the analogous 2-ethynylpyrimidine ligand has been fully characterized, revealing a square planar geometry around the metal center. mdpi.com Similarly, a gold(I) complex with the same ligand was also analyzed, showing an almost linear P-Au-C arrangement and a notable aurophilic (Au-Au) interaction in its crystal packing. mdpi.com

These studies confirm that molecules containing the ethynyl-aminopyridine scaffold readily form crystals suitable for X-ray diffraction analysis. An illustrative example of the crystallographic data that can be obtained is presented below for a related gold(I) compound.

Table 3: Illustrative Crystallographic Data for a Related Compound: Triphenylphosphine-(2-ethynylpyrimidine)gold(I) This table presents crystallographic data for a compound containing a similar ethynyl-heterocyclic ligand to demonstrate the type of information obtained from a single-crystal X-ray diffraction study. This is not the data for this compound.

| Parameter | Value | Source |

| Chemical Formula | C₂₄H₁₈AuN₂P | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 12.0163(4) | mdpi.com |

| b (Å) | 12.0465(4) | mdpi.com |

| c (Å) | 15.1100(5) | mdpi.com |

| α (°) | 90 | mdpi.com |

| β (°) | 98.7990(10) | mdpi.com |

| γ (°) | 90 | mdpi.com |

| Volume (ų) | 2157.07(12) | mdpi.com |

| Z (formula units/cell) | 4 | |

| Key Bond Distance (Au-Au) (Å) | 3.0722(2) | mdpi.com |

Future Directions and Research Perspectives

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally benign and resource-efficient synthetic methodologies is a paramount goal in modern chemistry. Future research on the synthesis of 3-Ethynylpyridin-2-amine and its analogs is geared towards greener reaction conditions, improved catalytic systems, and atom-economical processes.

Traditional multi-step syntheses, which may involve protecting groups and harsh reagents, are gradually being replaced by more streamlined approaches. wits.ac.za A key reaction in its synthesis is the Sonogashira cross-coupling, which typically joins a halogenated 2-aminopyridine (B139424) with a source of acetylene (B1199291). wits.ac.za Innovations in this area focus on developing catalysts that are more active, stable, and recyclable, allowing for lower catalyst loadings and milder reaction conditions. For instance, palladium-catalyzed coupling reactions are central to forming the crucial carbon-carbon bond of the ethynyl (B1212043) group. wits.ac.za

Future synthetic strategies are increasingly exploring one-pot or domino reactions, where multiple transformations occur in a single reaction vessel. This approach minimizes waste from intermediate purification steps and saves time and resources. Copper-catalyzed multicomponent reactions, which can efficiently assemble complex molecules from simple precursors, represent a promising avenue for synthesizing substituted aminopyridines. kyoto-u.ac.jp The use of sustainable solvents, such as water or bio-based solvents like polyethylene (B3416737) glycol (PEG), is another key research direction aimed at reducing the environmental footprint of synthetic processes. mdpi.com

Table 1: Comparison of Synthetic Strategies for Pyridine (B92270) Derivatives

| Synthetic Approach | Advantages | Challenges & Future Research Areas |

|---|---|---|

| Traditional Multi-Step Synthesis | Well-established and reliable for specific targets. wits.ac.za | Often requires protecting groups, multiple purification steps, and stoichiometric reagents, leading to lower atom economy and more waste. wits.ac.za |

| Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) | Highly efficient for C-C bond formation, good functional group tolerance. wits.ac.za | Palladium catalysts can be expensive and require inert atmospheres; research focuses on more stable and recyclable catalyst systems. |

| Copper-Catalyzed Domino Reactions | High atom economy, reduces reaction steps and waste, allows for rapid generation of molecular complexity. kyoto-u.ac.jpmdpi.com | Requires careful optimization of reaction conditions to control selectivity; expanding the substrate scope is an ongoing goal. kyoto-u.ac.jp |

| Synthesis in Green Solvents (e.g., Water, PEG) | Reduces reliance on volatile organic compounds (VOCs), enhances safety, and simplifies product isolation in some cases. mdpi.com | Substrate solubility can be a challenge; catalyst activity and stability may differ from organic solvents. mdpi.com |

Expanding the Scope of Reactivity and Derivatization

The chemical versatility of this compound is rooted in its two primary reactive sites: the terminal alkyne and the primary amine. Future research aims to leverage these functional groups to create a broad library of derivatives with tailored properties.

The ethynyl group is an exceptionally useful handle for a variety of transformations. It is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of 1,2,3-triazole rings. mdpi.com This reaction is widely used to link the pyridine scaffold to other molecules, including biomolecules and fluorescent probes. researchgate.net The reactivity of the alkyne in these reactions can be influenced by substituents on the pyridine ring, with electron-withdrawing groups generally increasing the reaction rate. mdpi.com Beyond click chemistry, the alkyne can participate in various other coupling reactions and cycloadditions, further expanding its synthetic utility. rsc.org

The 2-amino group offers a complementary site for derivatization. It can readily undergo acylation to form amides, as demonstrated by its reaction with acyl chlorides to produce derivatives like N-(3-ethynylpyridin-4-yl)isoindoline-2-carboxamide. nih.gov It can also be functionalized through reactions with reagents like pivaloyl chloride to form pivalamide (B147659) derivatives. This amino group also influences the electronic properties of the pyridine ring, directing further substitutions.

Table 2: Key Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Ethynyl Group | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazoles | Efficiently links the pyridine core to other molecular fragments; widely used in bioconjugation and materials science. mdpi.comresearchgate.net |

| Ethynyl Group | Sonogashira Coupling | Substituted Alkynes | Allows for the extension of the alkyne chain with various aryl or vinyl groups. wits.ac.za |

| Amino Group | Acylation | Amides, Carboxamides | Introduces new functional groups and can modulate the biological activity or physical properties of the molecule. nih.gov |

| Pyridine Ring | Electrophilic Aromatic Substitution | Substituted Pyridines | Enables further functionalization of the aromatic core, though requires careful control of regioselectivity. |

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding synthetic efforts and accelerating the discovery of new functional compounds. For this compound and its derivatives, advanced computational modeling is a key area of future research.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule. By mapping electron density and calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the molecule's reactivity in various chemical reactions and assess how different substituents will affect its electronic properties. researchgate.net This information is invaluable for designing more efficient catalytic cycles and predicting the outcomes of new reactions.

Molecular docking simulations are another critical computational tool, particularly for applications in medicinal chemistry and chemical biology. These methods can predict how a designed derivative of this compound might bind to the active site of a biological target, such as an enzyme or a receptor. nih.gov For example, docking studies can help rationalize the binding mode of histone deacetylase (HDAC) inhibitors derived from this scaffold. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build statistical models that correlate the structural features of a series of derivatives with their observed biological activity, enabling the predictive design of more potent and selective compounds.

Emerging Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive building block for applications beyond traditional organic synthesis, particularly in the interdisciplinary fields of chemical biology and materials science.

In chemical biology, the compound's terminal alkyne is ideal for bioconjugation via click chemistry. This allows for its attachment to proteins, nucleic acids, or other biomolecules to serve as a probe for studying biological processes. For instance, related structures have been used in functional histidine labeling in living cells. The pyridine scaffold itself is a common motif in medicinal chemistry, and derivatives of this compound are being explored as inhibitors for various enzymes, highlighting its potential as a fragment for drug discovery. nih.gov

In materials science, the rigid structure of the pyridine ring and the reactive ethynyl group are valuable for constructing novel functional materials. The nitrogen atom of the pyridine ring can coordinate with metal ions, making its derivatives useful as ligands for creating metal-organic frameworks (MOFs) or coordination polymers. fluorochem.co.uk The ethynyl group allows for its incorporation into polymers through polymerization reactions or its attachment to surfaces, opening avenues for the development of new materials with specific electronic or optical properties. smolecule.com

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₇N₂: calc. 119.0609) .

Advanced Consideration : Use dynamic nuclear polarization (DNP) NMR to enhance sensitivity for trace impurities (<0.5%) .

How does the ethynyl group influence the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- Electronic effects : The ethynyl group is electron-withdrawing via conjugation, lowering the LUMO energy of the pyridine ring and enhancing electrophilic substitution at the 5-position .

- Reactivity in cross-coupling : Ethynyl groups enable further functionalization via click chemistry (e.g., CuAAC with azides) or Suzuki-Miyaura coupling with aryl boronic acids .

- DFT studies : Predict charge distribution and frontier molecular orbitals to guide reaction design .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential amine vapors .

- Spill management : Neutralize with 5% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Consideration : Conduct thermal stability analysis (DSC/TGA) to assess decomposition risks under reaction conditions .

What catalytic applications are possible for this compound-derived ligands?

Q. Advanced Research Focus

- Coordination chemistry : The ethynyl group can anchor ligands to metal surfaces (e.g., Au nanoparticles) for heterogeneous catalysis .

- Homogeneous catalysis : Complexes with Pd or Ru catalyze C–H activation or hydrogenation reactions. Example: Pd(II)-ethynylpyridinamine complexes show 90% yield in Suzuki couplings .

- Ligand design : Modify the ethynyl group to tune steric/electronic effects (e.g., replace with ferrocenyl for redox-active catalysts) .

How can contradictions in reported synthetic yields be resolved?

Q. Advanced Research Focus

- Reproducibility analysis : Verify catalyst loading (e.g., Pd 2 mol% vs. 5 mol%), solvent purity, and reaction scale effects.

- In situ monitoring : Use Raman spectroscopy to track reaction progress and identify intermediates .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate critical variables (temperature, base strength) from literature datasets .

What biological screening strategies are suitable for this compound derivatives?

Q. Advanced Research Focus

- Targeted assays : Screen against kinase enzymes (e.g., EGFR, VEGFR) due to pyridine’s affinity for ATP-binding pockets .

- ADMET profiling : Use in vitro models (Caco-2 for permeability, microsomes for metabolic stability) .

- Structural analogs : Compare with fluorinated pyridines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to assess bioavailability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.